ZLD10A was developed as part of ongoing research into small molecule inhibitors targeting epigenetic regulators. It is classified as a selective EZH2 inhibitor, specifically designed to block the methylation activity associated with histone modifications. The compound's chemical identity is cataloged under CAS number 1782064-91-8, and it has been studied extensively in preclinical models to assess its potential therapeutic applications .
The synthesis of ZLD10A involves several key steps that typically include:
The synthetic route is optimized to maximize yield and minimize by-products. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed throughout the synthesis process to confirm the structure and purity of ZLD10A .
ZLD10A's molecular structure features a complex arrangement that allows for effective binding to the active site of EZH2. Detailed structural analysis can be performed using methods such as X-ray crystallography or NMR spectroscopy, which provide insights into the spatial arrangement of atoms within the molecule.
The molecular formula for ZLD10A is C₁₄H₁₅N₃O₂, and its molecular weight is approximately 255.29 g/mol. The compound’s three-dimensional conformation is crucial for its interaction with EZH2, influencing its binding affinity and selectivity .
ZLD10A primarily functions by inhibiting the methyltransferase activity of EZH2, thereby preventing the methylation of histone H3 at lysine 27 (H3K27). This inhibition leads to alterations in gene expression patterns associated with oncogenesis.
The compound's mechanism involves competitive inhibition where ZLD10A competes with S-adenosylmethionine (SAM), the natural substrate for EZH2, thus blocking the methylation process. Kinetic studies typically assess its inhibitory potency and determine parameters such as IC50 values .
The mechanism by which ZLD10A exerts its effects involves:
Studies indicate that ZLD10A achieves significant inhibition at nanomolar concentrations, demonstrating its potency against both wild-type and mutant forms of EZH2 .
ZLD10A is typically characterized by:
Key chemical properties include:
Analytical techniques such as differential scanning calorimetry (DSC) may be used to assess thermal stability, while chromatography can evaluate purity .
ZLD10A has significant potential in scientific research, particularly in:
Epigenetic dysregulation is a hallmark of cancer, with histone modifications serving as critical controllers of gene expression programs. Histone methyltransferases (HMTs) catalyze the addition of methyl groups to lysine or arginine residues on histone tails, directly influencing chromatin architecture and transcriptional accessibility. Among these, the Polycomb Repressive Complex 2 (PRC2) stands out due to its subunit Enhancer of Zeste Homolog 2 (EZH2), which specifically trimethylates histone H3 at lysine 27 (H3K27me3). This mark induces chromatin compaction and silences tumor-suppressor genes (e.g., p16INK4a, p21, ARHI) involved in cell cycle arrest, apoptosis, and differentiation [3] [10]. In cancer, aberrant H3K27me3 deposition drives uncontrolled proliferation, metastatic dissemination, and therapeutic resistance by epigenetically silencing critical regulatory genes. The precision of EZH2-mediated gene repression makes it a pivotal node in oncogenic networks across diverse malignancies [3] [5].
EZH2’s role in cancer is context-dependent, characterized by either overexpression in solid tumors or gain-of-function mutations in hematologic malignancies. In prostate, breast, and ovarian cancers, EZH2 overexpression correlates with advanced tumor stage, metastasis, and poor prognosis. For example, >80% of metastatic prostate cancers exhibit EZH2 upregulation, which represses the ADRB2 tumor suppressor to enable invasion [3] [10]. Conversely, lymphomas frequently harbor heterozygous mutations at tyrosine 641 (Y641) or alanine 677 (A677) within EZH2’s catalytic SET domain. These mutations alter substrate specificity, leading to hyperaccumulation of H3K27me3 and aberrant silencing of differentiation genes (e.g., CDKN1A, BIM) [2] [7].
Table 1: EZH2 Dysregulation in Cancer Types
Cancer Type | EZH2 Alteration | Functional Consequence | Clinical Impact |
---|---|---|---|
Diffuse Large B-Cell Lymphoma (DLBCL) | Y641F/N/S/H or A677G mutations | Hyper-trimethylation of H3K27 | Accelerated proliferation, blocked differentiation |
Ovarian Cancer | Overexpression (85% of epithelial subtypes) | ARHI, p57 suppression | Chemoresistance, metastasis |
Breast Cancer | Overexpression (70–90% of cases) | Silencing of ERα, CDKN1C | Poor survival, therapeutic resistance |
Prostate Cancer | Overexpression (>80% of metastatic cases) | ADRB2, DAB2IP repression | Metastasis, androgen independence |
Beyond its canonical PRC2-dependent function, EZH2 exhibits non-catalytic roles in oncogenesis. In castration-resistant prostate cancer, phosphorylated EZH2 directly activates androgen receptor (AR) transcription independently of H3K27me3, fueling tumor growth [3]. Additionally, EZH2 interfaces with oncogenic signaling pathways (e.g., Wnt/β-catenin, PI3K/AKT) to stabilize β-catenin or enhance AKT activity, amplifying proliferative signals [4].
Despite the clinical emergence of EZH2 inhibitors (e.g., tazemetostat), limitations persist regarding mutant-specific efficacy, selectivity, and blood-brain barrier penetration. ZLD10A was developed to address these gaps through rational drug design based on a pyridone-containing scaffold. It demonstrates nanomolar potency against both wild-type and mutant EZH2 (e.g., IC₅₀ = 18.6 nM for WT, 27.1 nM for Y641F, and 0.9 nM for A677G) while exhibiting >1,000-fold selectivity over 10 other HMTs, including EZH1 [1] [2] [7]. This precision minimizes off-target effects, a critical advantage given EZH1’s role in normal hematopoiesis.
Table 2: Biochemical and Functional Profile of ZLD10A
Property | Value/Characteristic | Significance |
---|---|---|
Chemical Structure | Pyridone-containing small molecule (C₃₇H₄₈N₄O₄) | Optimized for EZH2 active-site binding |
Molecular Weight | 612.82 g/mol | Favorable for cellular uptake |
EZH2 Inhibition (IC₅₀) | WT: 18.6 nM; Y641F: 27.1 nM; A677G: 0.9 nM | Superior mutant targeting vs. early inhibitors |
Selectivity | >1,000-fold vs. 10 HMTs (e.g., DOT1L, G9a) | Reduced risk of off-target toxicity |
Cellular Activity | H3K27me3 reduction (48–72 hrs); IC₅₀: 0.5–5 μM (DLBCL lines) | Potent target engagement |
Synthesis Feasibility | Custom synthesis (2–4 months lead time) | Scalable for preclinical studies |
ZLD10A’s mechanism involves competitive inhibition of S-adenosylmethionine (SAM), blocking methyl transfer to H3K27. In DLBCL models (e.g., WSU-DLCL2), ZLD10A depletes global H3K27me3 within 48 hours, reactivating silenced tumor suppressors like CDKN1A. This triggers caspase-3-mediated apoptosis and suppresses proliferation in a dose- and time-dependent manner, with maximal effects at 5–10 μM [2] [7]. Unlike DZNep (a non-specific PRC2 degrader), ZLD10A’s selectivity avoids catastrophic protein depletion, enhancing its therapeutic index. Furthermore, its activity against A677G—a mutation conferring resistance to some inhibitors—positions it as a vital tool for targeting recalcitrant lymphomas [7] [8].
Table 3: Key Research Findings for ZLD10A
Study Model | Treatment Conditions | Key Outcomes | Reference |
---|---|---|---|
DLBCL Cell Lines | 1–10 μM, 48–72 hours | Dose-dependent H3K27me3 loss; 70–80% proliferation inhibition | [2] [7] |
Xenograft Models | 10 mg/kg daily, 3 weeks | Tumor growth reduction; H3K27me3 depletion in situ | [7] |
Biochemical Assays | 0.1–100 nM EZH2 | IC₅₀: 18.6 nM (WT); 0.9 nM (A677G mutant) | [1] [2] |
The synthesis of ZLD10A remains complex, requiring custom production with a lead time of 2–4 months, as noted by suppliers like MedKoo [1]. However, its drug-like properties—including stability (>2 years at -20°C), DMSO solubility, and >98% purity—support its utility as a preclinical tool compound. Ongoing research aims to optimize bioavailability for in vivo applications, particularly in CNS malignancies where EZH2 inhibitors show promise but face delivery challenges [1] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7